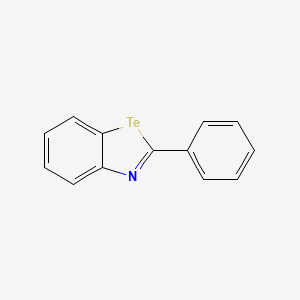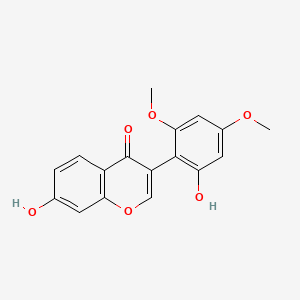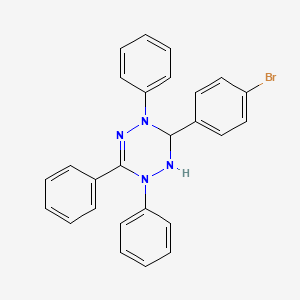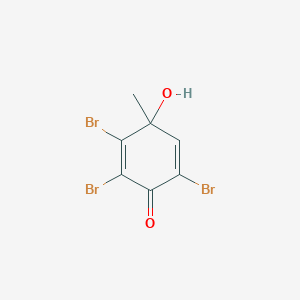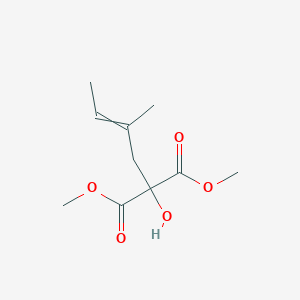
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, featuring a hydroxy group and a 2-methylbut-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of dimethyl malonate with 2-methylbut-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and separation techniques to isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of dimethyl 2-methylbut-2-en-1-ylpropanedioate.
Reduction: Formation of dimethyl 2-methylbut-2-en-1-ylpropanediol.
Substitution: Formation of substituted dimethyl 2-methylbut-2-en-1-ylpropanedioates.
Scientific Research Applications
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid without the hydroxy and 2-methylbut-2-en-1-yl substituents.
Dimethyl 2-methylbut-2-en-1-ylpropanedioate: Lacks the hydroxy group but has a similar structure.
Uniqueness
Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is unique due to the presence of both a hydroxy group and a 2-methylbut-2-en-1-yl substituent, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Properties
CAS No. |
90161-02-7 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
dimethyl 2-hydroxy-2-(2-methylbut-2-enyl)propanedioate |
InChI |
InChI=1S/C10H16O5/c1-5-7(2)6-10(13,8(11)14-3)9(12)15-4/h5,13H,6H2,1-4H3 |
InChI Key |
MKTTVSPTTLGAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC(C(=O)OC)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
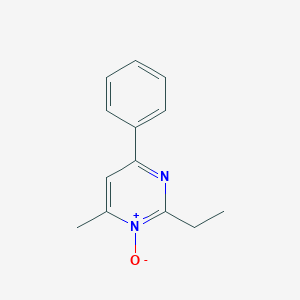
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
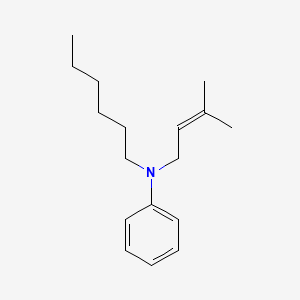
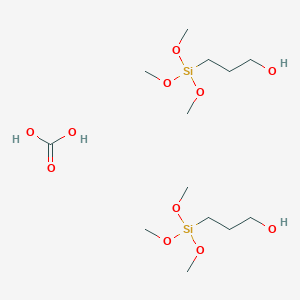
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
